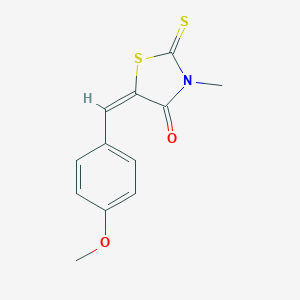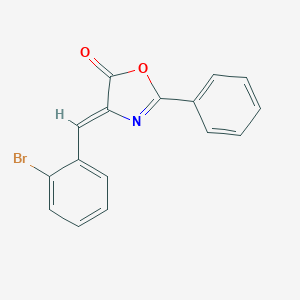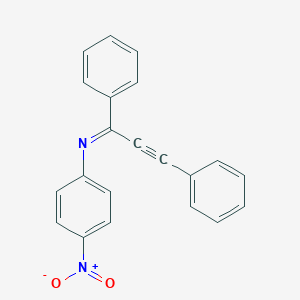
N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline, also known as DPPN, is a compound that has been extensively studied due to its potential applications in organic electronics and as a fluorescent probe in biological systems.
科学的研究の応用
N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline has been widely studied for its potential applications in organic electronics, particularly as a fluorescent material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique molecular structure and high quantum yield make it an attractive candidate for these applications.
In addition, this compound has also been used as a fluorescent probe in biological systems, where it can be used to detect the presence of specific biomolecules such as proteins and nucleic acids. Its fluorescent properties make it an ideal tool for imaging and sensing applications in biological research.
作用機序
The mechanism of action of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline is based on its ability to absorb and emit light energy. When excited by a light source, this compound molecules undergo a transition from the ground state to the excited state, resulting in the emission of light at a specific wavelength. This process is known as fluorescence, and it is the basis for the use of this compound as a fluorescent probe in biological systems.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it an attractive candidate for use in biological systems.
実験室実験の利点と制限
One of the main advantages of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline is its high quantum yield, which makes it a highly efficient fluorescent probe. In addition, its unique molecular structure makes it an attractive candidate for use in organic electronics.
However, there are also some limitations associated with the use of this compound. For example, its fluorescence properties can be affected by environmental factors such as pH and temperature, which can limit its usefulness in certain applications. In addition, its synthesis method can be complex and time-consuming, which can limit its availability for some researchers.
将来の方向性
There are several future directions for research on N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline. One potential area of focus is the development of new synthesis methods that are more efficient and cost-effective. In addition, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of its use as a fluorescent probe in biological systems.
Another area of interest is the development of new applications for this compound in organic electronics, such as in the development of new OLED and OFET devices. Finally, there is a need for further research into the limitations of this compound, and the development of new methods for overcoming these limitations to maximize its potential in scientific research.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in organic electronics and as a fluorescent probe in biological systems. Its unique molecular structure and high quantum yield make it an attractive candidate for these applications. However, there are also some limitations associated with its use, and further research is needed to fully understand its potential and limitations.
合成法
The synthesis of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline involves the reaction of 4-nitroaniline with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a condensation reaction with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The final product is obtained after purification by recrystallization.
特性
分子式 |
C21H14N2O2 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-1,3-diphenylprop-2-yn-1-imine |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)20-14-12-19(13-15-20)22-21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-10,12-15H |
InChIキー |
NCQLOYZDYOQBAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C#CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
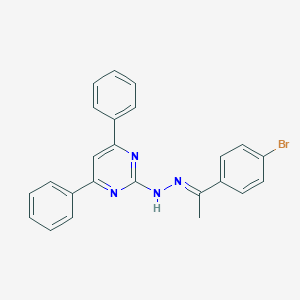
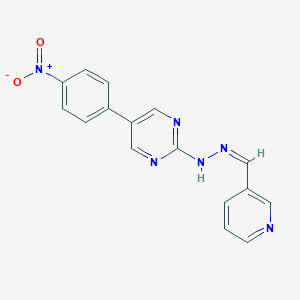
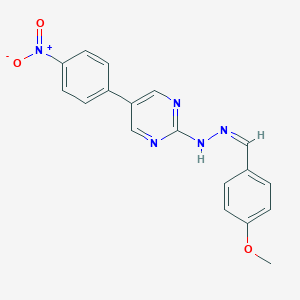

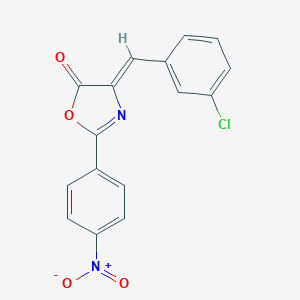
![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

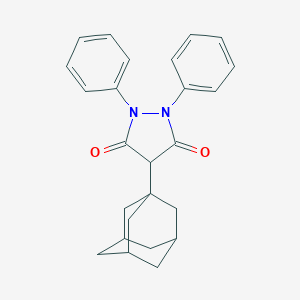
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
